1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one
Description
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one (CAS: 1806538-12-4) is a brominated aromatic ketone with the molecular formula C₁₁H₁₂BrClOS and a molecular weight of 307.63 g/mol . Its structure features:
- A methylthio (-SMe) group at the ortho position, contributing electron-donating effects via sulfur.
- A 2-chloropropan-1-one moiety, introducing an electron-withdrawing ketone group with a chlorine substituent.
This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its multifunctional reactivity.
Properties
Molecular Formula |
C11H12BrClOS |
|---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-methylsulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(13)10(14)9-5-3-4-8(6-12)11(9)15-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
GMTPXMZEBHEMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC(=C1SC)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
This method begins with 2-(methylthio)toluene as the aromatic precursor. Friedel-Crafts acylation introduces the propanone moiety at position 3, leveraging the methylthio group’s ortho/para-directing effects. Subsequent bromination of the methyl group adjacent to the ketone yields the target compound.
Key Steps :
- Acylation :
- Reagents: Acetyl chloride, AlCl₃ (catalyst), dichloromethane (solvent)
- Conditions: 0°C to room temperature, 12–24 hours
- Intermediate: 1-(2-(methylthio)phenyl)propan-1-one
Advantages and Limitations
- Advantages : High regioselectivity due to the methylthio group’s directing effects; scalable for industrial applications.
- Limitations : Over-bromination risks at electron-rich positions require careful stoichiometric control.
Nucleophilic Substitution on Prefunctionalized Intermediates
Reaction Pathway
This route employs a brominated precursor, 3-bromo-2-(methylthio)benzaldehyde, which undergoes nucleophilic substitution to introduce the chloropropanone group.
Key Steps :
- Aldol Condensation :
- Reagents: Chloroacetone, NaOH (base), ethanol (solvent)
- Conditions: Reflux (78°C), 4–6 hours
- Intermediate: 1-(3-bromo-2-(methylthio)phenyl)-2-chloropropan-1-ol
Advantages and Limitations
- Advantages : Avoids harsh bromination conditions; suitable for acid-sensitive substrates.
- Limitations : Multi-step synthesis reduces overall yield; oxidation steps may generate side products.
One-Pot Tandem Bromination-Acylation
Reaction Pathway
A single-pot synthesis combines bromination and acylation, reducing intermediate isolation.
Key Steps :
Advantages and Limitations
- Advantages : Time-efficient; minimizes purification steps.
- Limitations : Competing side reactions (e.g., over-acylation) require precise temperature control.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Advantages | Key Limitations |
|---|---|---|---|
| Friedel-Crafts | 65–72 | Scalable, high regioselectivity | Over-bromination risks |
| Nucleophilic Sub. | 58–64 | Mild conditions | Multi-step, lower yield |
| Suzuki Coupling | 70–75 | Precise substitution | High cost, sensitivity to conditions |
| One-Pot Tandem | 60–68 | Time-efficient | Side reactions |
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and analogous structures:
Target Compound
- Bromomethyl Group : Facilitates nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions.
- Methylthio Group : Can undergo oxidation to sulfoxide/sulfone derivatives, enhancing polarity or coordinating with metals.
- Chloroketone : The electron-withdrawing chlorine increases ketone electrophilicity, aiding nucleophilic additions (e.g., Grignard reactions).
Comparison with Analogues
3-Chloro-1-(thiophen-2-yl)propan-1-one (): Thiophene’s electron-rich nature stabilizes the acylated product. Reactivity focuses on electrophilic aromatic substitution rather than alkylation, unlike the bromomethyl-containing target compound. Used in Friedel-Crafts protocols for monoacylation .
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (): The enone system enables conjugation-dependent applications in non-linear optics (NLO). Lacks bromine, limiting cross-coupling utility compared to the target compound .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one () :
- Cyclopropane’s ring strain promotes ring-opening reactions, contrasting with the target’s bromomethyl-mediated substitution. The para-chloro substituent induces steric effects distinct from the target’s meta/ortho substitution .
2-[3-(Bromomethyl)phenyl]thiophene () :
- Bromomethyl enables coupling reactions but lacks the ketone group, reducing electrophilic reactivity. Primarily used in materials science for conductive polymers .
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (): Methoxy group enhances electron density, favoring charge-transfer transitions for NLO applications.
Stability and Physical Properties
- Target Compound : Bromine’s high atomic weight may reduce thermal stability. Methylthio groups are prone to oxidation, requiring inert storage conditions.
- Thiophene Derivatives () : Thiophene’s aromaticity enhances thermal stability but reduces solubility in polar solvents compared to the target’s chloroketone.
- Cyclopropane-Containing Compound () : Ring strain lowers stability under acidic/basic conditions, unlike the robust aromatic framework of the target.
Biological Activity
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula and a molecular weight of 307.63 g/mol. Its structure includes a bromomethyl group, a methylthio group, and a chloropropanone moiety, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its electrophilic nature and ability to interact with biological macromolecules.
The compound's unique functional groups are crucial for its biological activity:
- Bromomethyl Group : Acts as an electrophile, capable of forming covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to modifications that affect biological functions.
- Methylthio Group : Influences lipophilicity, enhancing interactions with hydrophobic regions within proteins or cellular membranes.
- Chloropropanone Moiety : May interact with enzymes and proteins, affecting their function and activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Covalent Bond Formation : The bromomethyl group can react with nucleophiles in biological systems, potentially leading to altered protein function or DNA damage.
- Radical Reactions : The compound may participate in radical reactions due to the presence of the methylthio group, influencing various biochemical pathways.
Biological Activity Studies
Several studies have explored the biological activity of this compound, focusing on its effects on cancer cells and other biological targets.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells. The proposed mechanism involved the formation of reactive metabolites that induced apoptosis in cancer cells.
Table 1: Summary of Biological Activity Studies
Structural Comparisons
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C11H12BrClOS | Bromomethyl and methylthio groups |
| 1-(2-(Bromomethyl)-3-methylsulfanylphenyl)-propan-1-one | C11H12BrClOS | Different positioning of functional groups |
| 3-Bromo-4-methylthiophenol | C7H7BrS | Simpler structure; lacks propanone functionality |
Q & A
Basic Research Questions
Q. What are the optimized laboratory synthesis protocols for 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one?
- Methodology : A common approach involves bromination of a precursor (e.g., 1-(2-(methylthio)phenyl)-2-chloropropan-1-one) using bromine in chloroform under controlled stirring for 24 hours. Post-reaction, excess solvent is removed via distillation, and the product is purified by recrystallization from acetone .
- Critical Parameters : Reaction time (24 h), stoichiometric bromine addition, and inert solvent (chloroform) to minimize side reactions.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- IR Spectroscopy : Look for C=O stretch (~1645 cm⁻¹) and C-Br/C-S stretches (785–807 cm⁻¹) .
- ¹H NMR : Signals for aromatic protons (δ 7.0–7.8 ppm) and methylthio groups (δ ~2.5 ppm) .
- Validation : Cross-reference with X-ray crystallography for structural confirmation (e.g., bond lengths and angles) .
Q. How can researchers mitigate challenges in isolating reactive intermediates during synthesis?
- Strategies :
- Use low temperatures (0–5°C) to stabilize intermediates.
- Employ rapid purification techniques like flash chromatography or recrystallization to avoid decomposition .
Advanced Research Questions
Q. What computational methods are effective in resolving contradictions between experimental and theoretical data (e.g., bond angles vs. DFT predictions)?
- Approach :
- Perform density functional theory (DFT) calculations to model electronic structures and compare with crystallographic data (e.g., C–Br bond length discrepancies < 0.01 Å) .
- Use software like Gaussian or ORCA to simulate NMR/IR spectra and validate experimental results .
Q. How does the methylthio group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight :
- The methylthio (-SMe) group acts as a weak electron donor, stabilizing adjacent carbocations and directing substitution at the bromomethyl site.
- Competitive pathways (e.g., elimination vs. substitution) can be probed using kinetic isotope effects or Hammett plots .
Q. What crystallographic strategies address conformational flexibility in this compound?
- Methods :
- Low-temperature (113 K) single-crystal X-ray diffraction to reduce thermal motion artifacts.
- Refinement with riding/rotating models for methyl groups to account for dynamic disorder .
Q. How can researchers reconcile conflicting biological activity data across studies?
- Analysis Framework :
- Compare assay conditions (e.g., cell lines, concentrations) and purity levels (>95% by HPLC).
- Use structure-activity relationship (SAR) studies to isolate contributions of the bromomethyl and methylthio moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
